molecular formula C7H15NO3 B035444 Ethyl 2-amino-3-hydroxypentanoate CAS No. 109670-50-0

Ethyl 2-amino-3-hydroxypentanoate

Cat. No. B035444
M. Wt: 161.2 g/mol
InChI Key: RDZIOTCAYDWQKM-UHFFFAOYSA-N
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Patent
US04138403

Procedure details

Ethyl 5-ethyl-2-oxazoline-4-carboxylate (10.3 g), water (1.62 ml) and triethylamine (0.086 ml) were stirred at 100° C. for 3 hours. To this mixture was added 5N HCl (26 ml) and the mixture diluted to 100 ml with water, washed twice with methylene chloride and brought to pH 10 with 50% sodium hydroxide solution. The solution was extracted with methylene chloride (6 × 30 ml), dried and evaporated to yield the racemic title compound (e11) (9.4 g).
Name
Ethyl 5-ethyl-2-oxazoline-4-carboxylate
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
0.086 mL
Type
reactant
Reaction Step One
Name
Quantity
1.62 mL
Type
solvent
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[O:7]C=[N:5][CH:4]1[C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH3:2].C(N(CC)CC)C.Cl>O>[NH2:5][CH:4]([CH:3]([OH:7])[CH2:1][CH3:2])[C:8]([O:10][CH2:11][CH3:12])=[O:9]

Inputs

Step One
Name
Ethyl 5-ethyl-2-oxazoline-4-carboxylate
Quantity
10.3 g
Type
reactant
Smiles
C(C)C1C(N=CO1)C(=O)OCC
Name
Quantity
0.086 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.62 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
26 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed twice with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with methylene chloride (6 × 30 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC(C(=O)OCC)C(CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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